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Compound of Interest

Compound Name: 1-Benzyl-2-pyrrolidinone

Cat. No.: B1346716

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-benzyl-2-
pyrrolidinone (CAS No: 5291-77-0), a key intermediate in pharmaceutical synthesis. The
document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Molecular Structure and Spectroscopic Overview

1-Benzyl-2-pyrrolidinone, with the molecular formula C11H13NO, possesses a distinct
structure featuring a five-membered lactam ring (pyrrolidinone) and a benzyl group attached to
the nitrogen atom. This combination of an amide functional group, an aromatic ring, and
aliphatic protons gives rise to a characteristic spectroscopic fingerprint, which is invaluable for
its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 1-benzyl-2-pyrrolidinone, both *H and 3C NMR provide specific signals
corresponding to each unique proton and carbon environment. The data presented here is
based on spectra typically recorded in deuterated chloroform (CDCIs).
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'H NMR Spectral Data

The proton NMR spectrum of 1-benzyl-2-pyrrolidinone is characterized by distinct regions
corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons,
and the aliphatic protons of the pyrrolidinone ring.

Table 1: *H NMR Spectral Data for 1-Benzyl-2-pyrrolidinone

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
] Aromatic protons
~7.20-7.40 Multiplet 5H
(CeH5s)
) Benzylic protons (-
~4.45 Singlet 2H
CH2-Ph)
Methylene protons
~3.25 Triplet 2H adjacent to N (-N-
CH3z-)
Methylene protons
~2.40 Triplet 2H adjacent to C=0 (-
CH2-C=0)
] Methylene protons (-
~2.00 Multiplet 2H

CH2-CH2-CHz-)

13C NMR Spectral Data

The 3C NMR spectrum provides information on the carbon skeleton of the molecule. The
spectrum for 1-benzyl-2-pyrrolidinone will show signals for the carbonyl carbon, the aromatic
carbons, the benzylic carbon, and the aliphatic carbons of the lactam ring.

Table 2: 13C NMR Spectral Data for 1-Benzyl-2-pyrrolidinone
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Chemical Shift (6, ppm)

Assignment

~175.0 Carbonyl carbon (C=0)

~137.0 Quaternary aromatic carbon (C-Ar)

~128.7 Aromatic methine carbons (CH-Ar)

~127.8 Aromatic methine carbons (CH-Ar)

~127.4 Aromatic methine carbon (CH-Ar)

~49.0 Benzylic carbon (-CHz-Ph)

~47.0 Methylene carbon adjacent to N (-N-CH2)
~31.0 Methylene carbon adjacent to C=0 (-CH2-C=0)
~18.0 Methylene carbon (-CH2-CH2-CH3-)

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-benzyl-2-pyrrolidinone is dominated by a strong absorption band

corresponding to the amide carbonyl group.

Table 3: IR Spectral Data for 1-Benzyl-2-pyrrolidinone

Frequency (cm™?) Intensity Vibration Functional Group

~ 3050 Medium C-H Stretch Aromatic

~ 2950 Medium C-H Stretch Aliphatic

~ 1680 Strong C=0 Stretch Amide (Lactam)

~ 1495, 1450 Medium C=C Stretch Aromatic Ring

~ 1260 Medium C-N Stretch Amide

~ 700, 740 Strong C-H Bend Monosubstituted
Benzene
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Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its structure. The molecular weight of 1-benzyl-2-
pyrrolidinone is 175.23 g/mol .

Table 4: Mass Spectrometry Fragmentation Data for 1-Benzyl-2-pyrrolidinone

m/z Proposed Fragment

175 [M]* (Molecular lon)

91 [C7H7]* (Tropylium ion, often the base peak)
84 [CaHeNO]* (Pyrrolidinone fragment)

77 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented

above.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 10-20 mg of 1-benzyl-2-pyrrolidinone in 0.6-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

o Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly
into a clean, dry 5 mm NMR tube.

e Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
e H NMR Acquisition:
o Set the spectral width to approximately 16 ppm.

o Use a 90° pulse angle.
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o Set the relaxation delay to 1-2 seconds.

o Acquire 16-32 scans for a good signal-to-noise ratio.
13C NMR Acquisition:

o Use a proton-decoupled pulse sequence.

o Set the spectral width to approximately 220 ppm.

o Acquire a sufficient number of scans (typically several thousand) to achieve an adequate
signal-to-noise ratio, with a relaxation delay of 2 seconds.

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the *H spectrum by setting
the TMS peak to 0.00 ppm. Calibrate the 13C spectrum by setting the CDCIs solvent peak to
77.16 ppm.

IR Spectroscopy Protocol

Sample Preparation: As 1-benzyl-2-pyrrolidinone is a liquid at room temperature, the neat
liquid film method is appropriate. Place one drop of the neat liquid between two polished
sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Background Scan: First, run a background spectrum of the empty sample compartment to
subtract atmospheric CO2 and H20 absorptions.

Sample Scan: Place the salt plate assembly in the sample holder of the spectrometer.

Acquisition: Acquire the spectrum over the range of 4000-600 cm~1. Typically, 16-32 scans
are co-added to improve the signal-to-noise ratio.

Processing: The resulting spectrum is typically plotted as percent transmittance versus
wavenumber (cm™?).

Mass Spectrometry Protocol
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e Sample Introduction: Introduce a dilute solution of 1-benzyl-2-pyrrolidinone in a volatile
solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or
through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

« lonization: Utilize Electron lonization (El) at 70 eV for GC-MS, which provides detailed
fragmentation patterns. For LC-MS, Electrospray lonization (ESI) in positive ion mode is
suitable, which will primarily show the protonated molecule [M+H]*.

o Mass Analysis: Analyze the generated ions using a quadrupole, time-of-flight (TOF), or ion
trap mass analyzer.

o Data Acquisition: Scan a mass range appropriate for the compound, for example, m/z 40-
300.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure. The relative abundances of the fragment ions are normalized to the
most intense peak (the base peak).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound like 1-benzyl-2-pyrrolidinone using the spectroscopic methods described.
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Caption: Workflow for structural analysis of 1-benzyl-2-pyrrolidinone.

» To cite this document: BenchChem. [Spectroscopic Profile of 1-Benzyl-2-pyrrolidinone: An In-
depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346716#1-benzyl-2-pyrrolidinone-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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